molecular formula C16H18ClNO2 B3275815 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride CAS No. 63024-30-6

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride

Cat. No. B3275815
CAS RN: 63024-30-6
M. Wt: 291.77 g/mol
InChI Key: RYYDMSMPNITDHP-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . The compound also contains an amine group (NH2) and a methyl ester group (COOCH3) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions such as the Suzuki reaction . The Suzuki reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl, amine, and methyl ester groups. Spectroscopy methods such as 1H NMR and 13C NMR can be used to determine the structure of unknown amines .


Chemical Reactions Analysis

The compound contains an amine group, which can participate in a variety of chemical reactions. Amines can react with acids to form amides, with isocyanates to form ureas, and can undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Cancer Therapy

Research on compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) highlights the potential of structurally complex molecules in cancer therapy. FTY720 has shown preclinical antitumor efficacy in several cancer models, indicating that compounds with similar functionalities could be explored for their antitumor properties. The research reviewed the rapidly advancing field of FTY720 in cancer therapy, emphasizing the involvement of S1PR-independent mechanisms distinct from its immunosuppressive effects (Zhang et al., 2013).

Environmental Contaminant Degradation

Studies on the degradation of various contaminants, such as acetaminophen, by advanced oxidation processes (AOPs) could be relevant to the environmental applications of "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride." These processes lead to the generation of different kinetics, mechanisms, and by-products, with the potential for compounds like the one to play a role in enhancing degradation pathways or acting as a precursor for less harmful by-products (Qutob et al., 2022).

Synthesis and Applications of Bioactive Molecules

The synthesis of bioactive molecules is a key area of research. For example, studies on the synthesis of methyl-2-formyl benzoate and its applications demonstrate the importance of bioactive precursors in creating compounds with a variety of pharmacological activities, such as antifungal, antihypertensive, anticancer, and anti-inflammatory properties. This suggests that "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride" could be explored for similar applications, given its structural complexity and potential for functional diversity (Farooq & Ngaini, 2019).

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in materials science .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDMSMPNITDHP-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride

CAS RN

63024-30-6
Record name [1,1′-Biphenyl]-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63024-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.